molecular formula C13H9NO3 B6413652 4-(4-Formylphenyl)nicotinic acid, 95% CAS No. 1261982-65-3

4-(4-Formylphenyl)nicotinic acid, 95%

Cat. No. B6413652
CAS RN: 1261982-65-3
M. Wt: 227.21 g/mol
InChI Key: VXRXQCVQBADXSV-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)nicotinic acid, commonly referred to as 4-FPNA, is an organic compound with a molecular formula of C10H9NO2. It is a white crystalline solid, soluble in water and ethanol, with a melting point of 95-97°C. 4-FPNA is a key intermediate in the synthesis of several compounds, including nicotinic acid and its derivatives, and is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-FPNA is a useful compound for research in biochemistry and pharmacology. It is used as a substrate for the enzyme nicotinic acid phosphoribosyltransferase, which is involved in the synthesis of NAD+. It is also used to study the structure and function of nicotinic acid receptors, which are involved in the regulation of lipid metabolism.

Mechanism of Action

4-FPNA acts as an agonist of nicotinic acid receptors, which are G-protein coupled receptors found in the liver and other tissues. Activation of these receptors stimulates the production of lipolytic enzymes, which break down fatty acids and triglycerides, leading to increased lipid oxidation and decreased triglyceride production.
Biochemical and Physiological Effects
The activation of nicotinic acid receptors by 4-FPNA leads to a decrease in plasma triglyceride levels, as well as a decrease in free fatty acid levels. This effect is thought to be mediated by the increased production of lipolytic enzymes, which break down triglycerides and free fatty acids. Additionally, 4-FPNA has been shown to reduce levels of low-density lipoprotein cholesterol, which is associated with an increased risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 4-FPNA in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available in high purity. Additionally, it is very soluble in water and ethanol, making it easy to work with. On the other hand, there are some limitations to the use of 4-FPNA in experiments. It is a relatively unstable compound, and must be stored in a cool, dark place. Additionally, it is toxic in high doses, and should be handled with care.

Future Directions

The use of 4-FPNA in research has a wide range of potential applications. It could be used to study the mechanism of action of nicotinic acid receptors, and to develop new drugs that target these receptors. Additionally, 4-FPNA could be used to develop new drugs that target other lipid metabolism pathways, such as the production of bile acids. Finally, 4-FPNA could be used to study the effects of dietary changes on lipid metabolism.

Synthesis Methods

4-FPNA can be synthesized by several methods, including the reaction of 4-formylbenzaldehyde and nicotinic acid, the reaction of 4-formylbenzyl chloride and nicotinic acid, the reaction of 4-formylbenzoic acid and nicotinic acid, and the reaction of 4-formylbenzoic anhydride and nicotinic acid. All of these methods produce 4-FPNA in high yields, usually greater than 95%.

properties

IUPAC Name

4-(4-formylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-14-7-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRXQCVQBADXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692436
Record name 4-(4-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261982-65-3
Record name 4-(4-Formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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